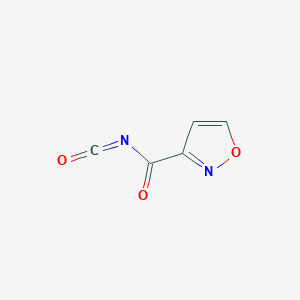
3'-Propoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The introduction of the propoxy and propyl groups is achieved through nucleophilic substitution reactions. The final step involves the formation of the succinanilic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Medicine: Its potential as a contrast agent in imaging techniques such as X-ray and CT scans is being explored.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism by which 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences the compound’s binding affinity to proteins and other biomolecules. The propoxy and propyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
類似化合物との比較
2’,4’,6’-Triiodophenol: Similar in iodine content but lacks the propoxy and propyl groups.
3’-Propoxy-2’,4’,6’-triiodobenzoic acid: Similar structure but with a benzoic acid backbone instead of succinanilic acid.
N-Propyl-2’,4’,6’-triiodoaniline: Similar in having a propyl group and iodine atoms but lacks the propoxy group.
Uniqueness: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
37938-70-8 |
|---|---|
分子式 |
C16H20I3NO4 |
分子量 |
671.05 g/mol |
IUPAC名 |
4-oxo-4-(2,4,6-triiodo-3-propoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-3-7-20(12(21)5-6-13(22)23)15-10(17)9-11(18)16(14(15)19)24-8-4-2/h9H,3-8H2,1-2H3,(H,22,23) |
InChIキー |
ALBBSSRMMPGXEM-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCCC)I)C(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)











